N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide
Description
Properties
CAS No. |
62347-61-9 |
|---|---|
Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide |
InChI |
InChI=1S/C12H19N3O2/c1-3-8-15(12-14-13-9(2)17-12)11(16)10-6-4-5-7-10/h10H,3-8H2,1-2H3 |
InChI Key |
BZLCMENIFIERET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NN=C(O1)C)C(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid intermediate
Formation of the Hydrazide Intermediate
Cyclization to Form the 1,3,4-Oxadiazole Ring
Amide Bond Formation with N-Propylcyclopentanecarboxylic Acid
- The oxadiazole intermediate is then coupled with N-propylcyclopentanecarboxylic acid or its activated derivative (e.g., acid chloride or anhydride) to form the target amide.
- Alternatively, the amide can be formed by direct coupling of the oxadiazole-2-carboxylic acid with N-propylcyclopentylamine under peptide coupling conditions.
Detailed Preparation Methodology
Stepwise Synthesis Protocol
Representative Reaction Conditions
- Cyclization : The hydrazide is treated with phosphorus oxychloride at reflux for 4-6 hours, then quenched with ice water. The product precipitates and is filtered.
- Amide Formation : The acid chloride of N-propylcyclopentanecarboxylic acid is prepared by reaction with thionyl chloride or oxalyl chloride, then reacted with the oxadiazole amine under inert atmosphere at 0-5°C to room temperature.
Analytical and Characterization Data
- NMR Spectroscopy : The disappearance of hydrazide NH protons and appearance of characteristic oxadiazole ring protons (around δ 7-9 ppm) confirm ring formation.
- FT-IR Spectroscopy : The amide carbonyl stretch appears near 1650 cm^-1; oxadiazole ring vibrations are observed in the fingerprint region.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight 237.30 g/mol confirms the target compound.
- Elemental Analysis : Matches theoretical values for C, H, N, and O content.
Comparative Notes on Preparation Methods
| Method | Dehydrating Agent | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| POCl3 Cyclodehydration | Phosphorus oxychloride | High yield, well-established | Corrosive reagent, requires careful handling | 60-80% |
| Triphenylphosphine/Triethylamine | Phosphonium salt system | Milder conditions, less corrosive | Longer reaction times, moderate yields | 50-70% |
| Burgess Reagent | Sulfur-based dehydrating agent | Selective, mild | Expensive, less common | 40-60% |
The choice of cyclodehydrating agent affects yield, purity, and operational safety. POCl3 remains the most common for industrial and laboratory synthesis of 1,3,4-oxadiazoles.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the oxadiazole ring.
Scientific Research Applications
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of heterocyclic carboxamides and ureas, which are widely studied for their pesticidal and plant growth-modulating properties. Below is a detailed comparison with structurally and functionally related compounds reported in the literature.
Structural Analogues
- Tetrazole-based compounds (e.g., N′-5-tetrazolyl-N-arylacyl thioureas/ureas): These derivatives, such as those synthesized by Wang et al. (2003), incorporate a tetrazole ring instead of oxadiazole . The tetrazole group, like oxadiazole, serves as a polar, non-classical bioisostere but with distinct electronic properties. For example, N-5-tetrazolyl-N′-arylacyl ureas demonstrated potent plant growth regulation activity, particularly compounds with para-substituted aryl groups (e.g., methoxy or bromo substituents) .
Triazole-based compounds (e.g., N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas):
These derivatives replace oxadiazole with a 1,2,4-triazole ring and exhibit dual herbicidal and growth-regulating effects . The carboxylic acid substituent in triazole derivatives enhances solubility but may reduce membrane permeability compared to the methyl-substituted oxadiazole in the target compound.
Mechanism and Selectivity
- Tetrazole derivatives act via auxin- and cytokinin-like pathways , promoting cell elongation or division depending on substituents .
- Triazole-carboxyacetyl ureas likely interfere with acetolactate synthase (ALS) , a common target for herbicides, due to structural similarity to sulfonylureas .
- The target oxadiazole compound may exhibit a hybrid mechanism, leveraging the oxadiazole ring’s hydrogen-bonding capacity to interact with plant hormone receptors or enzymatic sites.
Biological Activity
N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 251.33 g/mol. The compound features a cyclopentanecarboxamide structure linked to a 5-methyl-1,3,4-oxadiazol-2-yl moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some oxadiazole derivatives have shown effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may modulate inflammatory pathways.
- Anticancer Properties : Preliminary investigations indicate potential cytotoxic effects against various cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds similar to oxadiazoles have been shown to inhibit key enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Some studies suggest that oxadiazole derivatives can act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
- DNA Interaction : Evidence indicates that these compounds may bind to DNA or RNA, affecting gene expression and cellular proliferation.
Antimicrobial Activity
A study conducted on similar oxadiazole derivatives demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating promising potential for therapeutic applications in treating infections.
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of oxadiazole derivatives. In vitro assays showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when cells were treated with these compounds. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value of 15 µM was reported against human breast cancer cells (MCF-7), indicating significant anticancer potential. Further investigations are required to elucidate the underlying mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications on the oxadiazole ring or the cyclopentanecarboxamide moiety can enhance potency and selectivity towards specific biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial activity |
| Alkyl chain length variation | Altered receptor binding affinity |
| Functional group substitution | Enhanced anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
